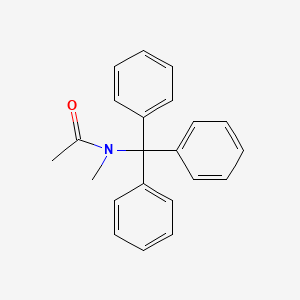

N-Methyl-N-tritylacetamide

Description

For the purpose of this analysis, comparisons will focus on structurally and functionally related acetamide derivatives, such as N,N-Dimethylacetamide (DMAC), N,N-Diethylacetamide, and other N-substituted acetamides, using available authoritative data.

Properties

CAS No. |

6622-11-3 |

|---|---|

Molecular Formula |

C22H21NO |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

N-methyl-N-tritylacetamide |

InChI |

InChI=1S/C22H21NO/c1-18(24)23(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,1-2H3 |

InChI Key |

SLYNTILSJSTZMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-N-tritylacetamide can be synthesized through the reaction of trityl chloride with N-methylacetamide in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the trityl chloride acting as the electrophile and the N-methylacetamide as the nucleophile. The reaction can be represented as follows:

C19H15Cl+C3H7NO→C22H21NO+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-N-tritylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into simpler amides or amines.

Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed:

Oxidation: this compound N-oxide.

Reduction: N-Methylacetamide and triphenylmethane.

Substitution: Various substituted trityl derivatives.

Scientific Research Applications

Chemistry: N-Methyl-N-tritylacetamide is used as a protecting group for amines in organic synthesis. The trityl group can be easily removed under acidic conditions, making it a valuable tool in multi-step synthetic processes.

Biology and Medicine: In biological research, this compound can be used to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it useful in structural biology studies.

Industry: The compound finds applications in the production of pharmaceuticals and agrochemicals. It can be used as an intermediate in the synthesis of active pharmaceutical ingredients and other bioactive compounds.

Mechanism of Action

The mechanism of action of N-Methyl-N-tritylacetamide involves its interaction with molecular targets through the trityl group. The trityl group can form stable complexes with proteins and other biomolecules, influencing their structure and function. This interaction can modulate enzyme activity, protein-protein interactions, and other cellular processes.

Comparison with Similar Compounds

Comparative Analysis of Acetamide Derivatives

Structural and Functional Overview

Acetamides are characterized by an acetamide backbone (CH₃CONH₂) with varying substituents on the nitrogen atom. Key differences in substituents influence their physicochemical properties, toxicity, and industrial applications.

*Included as an example of a functionalized acetamide with agricultural relevance.

N,N-Dimethylacetamide (DMAC):

- Liver Toxicity : Chronic exposure linked to hepatotoxicity in occupational settings. A 2020 study established a Biological Tolerance Value (BAT) of 15 mg/m³ for workplace exposure .

- Regulatory Limits : TRGS 903 (Germany) mandates an 8-hour average exposure limit of 10 ppm (36 mg/m³) .

N,N-Diethylacetamide:

- Hazard Classification: Limited toxicological data, but ≥99% purity raises concerns about systemic toxicity via inhalation or dermal absorption .

- Ecological Impact: No significant bioaccumulation reported, but aquatic toxicity requires further study .

N-Methylacetamide:

- Mixture Hazards : Reacts with halogenated solvents (e.g., trichloroethylene) to form hazardous byproducts .

Alachlor:

- Carcinogenicity: Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC due to thyroid and nasal tumors in rodents .

Key Research Findings and Data Gaps

DMAC vs. Diethylacetamide :

- DMAC exhibits higher acute toxicity (oral LD₅₀ in rats: 3,200 mg/kg) compared to diethylacetamide (LD₅₀: 4,600 mg/kg) .

- DMAC’s superior solvation power makes it irreplaceable in electronics manufacturing, despite stricter exposure controls .

N-Methylacetamide: Limited industrial adoption due to lower thermal stability compared to DMAC. Research focuses on its role in ionic liquid formulations .

Unmet Needs: No data exists on N-Methyl-N-tritylacetamide’s synthesis, stability, or bioactivity. The trityl (triphenylmethyl) group may confer steric hindrance, altering reactivity compared to smaller substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.